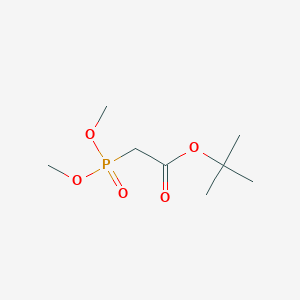

tert-Butyl 2-(dimethoxyphosphoryl)acetate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

tert-butyl 2-dimethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-8(2,3)13-7(9)6-14(10,11-4)12-5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZYDWOWLRDDRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404307 | |

| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62327-21-3 | |

| Record name | tert-Butyl 2-(dimethoxyphosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Dimethylphosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 2-(dimethoxyphosphoryl)acetate, a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. This document outlines the core synthetic pathway, detailed experimental protocols, and key analytical data to support its preparation and application in research and development.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, trimethyl phosphite, on an alkyl halide, tert-butyl bromoacetate. The subsequent rearrangement of the intermediate phosphonium salt yields the desired phosphonate product.

The overall reaction is as follows:

Reaction Scheme:

-

Trimethyl phosphite acts as the nucleophile.

-

tert-Butyl bromoacetate is the electrophilic alkyl halide.

-

The reaction results in the formation of a stable carbon-phosphorus bond.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₇O₅P |

| Molecular Weight | 224.19 g/mol |

| CAS Number | 62327-21-3 |

| Appearance | Colorless liquid |

| Boiling Point | 86-87 °C at 0.02 mmHg |

| Density | 1.131 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.434 |

Spectroscopic Data

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 3.76 | d | 10.9 | 6H | P-(OCH₃)₂ | |

| 2.96 | d | 21.7 | 2H | P-CH₂-C=O | |

| 1.47 | s | - | 9H | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |

| 165.8 (d, J = 5.9 Hz) | C=O | |

| 82.2 | -C(CH₃)₃ | |

| 53.0 (d, J = 6.8 Hz) | P-(OCH₃)₂ | |

| 34.9 (d, J = 133.5 Hz) | P-CH₂-C=O | |

| 28.0 | -C(CH₃)₃ |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| 2981 | C-H stretch (alkane) | |

| 1732 | C=O stretch (ester) | |

| 1260 | P=O stretch | |

| 1030 | P-O-C stretch |

Experimental Protocols

Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is based on established procedures for the Michaelis-Arbuzov reaction.

Materials:

-

Trimethyl phosphite

-

tert-Butyl bromoacetate

-

Anhydrous toluene (optional, as the reaction can be run neat)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus for purification

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with tert-butyl bromoacetate (1.0 equivalent). The flask is then flushed with an inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Addition of Reagent: Trimethyl phosphite (1.1 to 1.5 equivalents) is added to the flask. The reaction can be performed neat or in a high-boiling anhydrous solvent like toluene. Using a slight excess of trimethyl phosphite can help drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to a temperature of 100-150 °C with vigorous stirring under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the evolution of methyl bromide gas (Note: Methyl bromide is toxic and should be handled in a well-ventilated fume hood with appropriate safety precautions). The reaction is typically complete within several hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the reaction was performed neat, the excess trimethyl phosphite and the methyl bromide byproduct are removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil. A typical reported yield for this reaction is in the range of 85-95%.

Mandatory Visualizations

Michaelis-Arbuzov Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the synthesis of this compound.

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for synthesis.

An In-depth Technical Guide to the Michaelis-Arbuzov Synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Michaelis-Arbuzov synthesis of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a valuable reagent in organic synthesis, particularly in the preparation of α,β-unsaturated esters through the Horner-Wadsworth-Emmons reaction. This document details the reaction mechanism, experimental protocols, and quantitative data to support researchers in the successful application of this synthesis.

Core Concepts: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, facilitates the formation of a carbon-phosphorus bond.[1] The classical reaction involves the conversion of a trialkyl phosphite to a dialkyl phosphonate upon reaction with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, initiated by the attack of the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide. This forms a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of trimethyl phosphite with tert-butyl bromoacetate. The lone pair of electrons on the phosphorus atom of trimethyl phosphite attacks the electrophilic carbon of the tert-butyl bromoacetate, leading to the formation of a phosphonium intermediate. The bromide ion then attacks one of the methyl groups on the phosphorus, resulting in the formation of the desired product and methyl bromide as a byproduct.

Reaction Pathway

Caption: General reaction scheme for the Michaelis-Arbuzov synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the Michaelis-Arbuzov synthesis of phosphonates, based on a representative procedure.

| Parameter | Value | Reference |

| Reactants | ||

| Trimethyl Phosphite | 1.1 equivalents | Analogous Procedure |

| tert-Butyl Bromoacetate | 1.0 equivalent | Analogous Procedure |

| Reaction Conditions | ||

| Temperature | 100-110 °C | Analogous Procedure |

| Reaction Time | 4.5 hours | Analogous Procedure |

| Product Characteristics | ||

| Chemical Formula | C₈H₁₇O₅P | [2] |

| Molecular Weight | 224.19 g/mol | [2] |

| Boiling Point | 86-87 °C at 0.02 mmHg | |

| Density | 1.131 g/mL at 20 °C | |

| Yield | ||

| Isolated Yield | 73% | Analogous Procedure |

Experimental Protocols

The following is a detailed experimental protocol for a Michaelis-Arbuzov reaction analogous to the synthesis of this compound. This procedure, adapted from the synthesis of a similar phosphonate, provides a solid framework for the target synthesis.

Materials

-

Trimethyl phosphite

-

tert-Butyl bromoacetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Distillation apparatus

Procedure

-

Reaction Setup: A 100-mL, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and assembled while hot under a stream of dry nitrogen.

-

Addition of Reactants: The flask is charged with tert-butyl bromoacetate (1.0 equivalent). Trimethyl phosphite (1.1 equivalents) is then added dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction: The reaction mixture is heated to 100-110 °C with stirring. The progress of the reaction can be monitored by observing the evolution of methyl bromide, which can be collected in a cold trap. The reaction is typically complete after 4.5 hours.

-

Work-up and Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess trimethyl phosphite and any remaining methyl bromide are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

The Michaelis-Arbuzov reaction can be exothermic; therefore, controlled addition of reagents is crucial.

-

Methyl bromide is a toxic and volatile byproduct and should be handled in a well-ventilated fume hood with appropriate safety precautions.

-

Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

This guide provides a comprehensive foundation for the synthesis of this compound via the Michaelis-Arbuzov reaction. By following the outlined protocols and safety precautions, researchers can effectively produce this valuable reagent for their synthetic needs.

References

tert-Butyl 2-(dimethoxyphosphoryl)acetate: A Technical Guide for Researchers

CAS Number: 62327-21-3

This technical guide provides an in-depth overview of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in modern organic synthesis. Primarily aimed at researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction.

Chemical and Physical Properties

This compound is a clear, colorless to almost colorless liquid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1]

| Property | Value | Reference |

| CAS Number | 62327-21-3 | [2][3] |

| Molecular Formula | C₈H₁₇O₅P | [2][3] |

| Molecular Weight | 224.19 g/mol | [2][3] |

| Boiling Point | 86-87 °C at 0.02 mm Hg | [1] |

| Density | 1.131 g/mL at 20 °C | [1] |

| Refractive Index (n²⁰/D) | 1.434 | [1] |

| Flash Point | 110 °C | [1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Synthesis

The synthesis of this compound can be achieved through the reaction of trimethyl phosphonoacetate with potassium tert-butoxide. This process is a standard method for the preparation of such phosphonate esters.[1]

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction

This compound is predominantly utilized as a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters.[4][5] This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies purification.[4] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[4]

The versatility of this reagent is demonstrated in its application in the synthesis of various biologically active and complex molecules. For instance, it has been used in the preparation of:

-

Phosphonate-terminated PPH dendrimers with anti-HIV-1 activity.[3]

-

Monodehydro diketopiperazines from ketoacyl amino acid amides.[3]

-

α,β-unsaturated esters for use in guanidine-catalyzed oxa-Michael additions.[3]

-

Myxopyronin B and desmethyl myxopyronin B analogs, which exhibit antibacterial activity.[3]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

The following is a general experimental protocol for the Horner-Wadsworth-Emmons reaction using this compound with an aldehyde to synthesize a tert-butyl α,β-unsaturated ester. This protocol is based on standard procedures for HWE reactions and should be adapted and optimized for specific substrates.[2][6]

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Preparation of the Phosphonate Anion:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous THF to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases.

-

-

Reaction with the Aldehyde:

-

Cool the resulting solution of the phosphonate anion back to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (typically 3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by flash column chromatography on silica gel to afford the desired tert-butyl α,β-unsaturated ester.

-

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism. The key steps are the deprotonation of the phosphonate ester to form a stabilized carbanion, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone. The resulting intermediate then eliminates a phosphate ester to form the alkene.

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Caption: Experimental Workflow for the HWE Reaction.

References

physical properties of tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and core applications of tert-Butyl 2-(dimethoxyphosphoryl)acetate. This phosphonate reagent is a cornerstone in modern organic synthesis, primarily utilized for the stereoselective formation of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction.

Core Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[1][2] Its key physical and chemical identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 62327-21-3 | [3][4] |

| Molecular Formula | C₈H₁₇O₅P | [4][5] |

| Molecular Weight | 224.19 g/mol | [3][4][5] |

| Appearance | Clear, Colorless to Almost Colorless Liquid | [1][2] |

| Boiling Point | 86-87 °C at 0.02 mm Hg | [1][2][5] |

| Density | 1.131 g/mL at 20 °C | [1][2][5] |

| Refractive Index (n²⁰/D) | 1.434 | [1] |

| Flash Point | 110 °C | [1] |

| SMILES | CC(C)(C)OC(=O)CP(=O)(OC)OC | [3][4] |

| InChIKey | SAZYDWOWLRDDRQ-UHFFFAOYSA-N | [3] |

Synthesis Protocol: Michaelis-Arbuzov Reaction

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[6][7] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide to form a phosphonate.[8]

Experimental Protocol

Reactants:

-

Trimethyl phosphite

-

tert-Butyl bromoacetate

-

High-boiling, inert solvent (e.g., Toluene or Xylene)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas inlet (e.g., Argon or Nitrogen), and a dropping funnel. The system is maintained under an inert atmosphere throughout the reaction.

-

Charging the Flask: The flask is charged with trimethyl phosphite.

-

Addition of Alkyl Halide: tert-Butyl bromoacetate is added dropwise to the stirred trimethyl phosphite at room temperature.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (typically 120-150 °C). The reaction progress is monitored by observing the evolution of methyl bromide gas, which can be passed through a scrubber. The reaction is typically heated for several hours until gas evolution ceases.

-

Purification: The reaction mixture is cooled to room temperature. The excess solvent and any volatile byproducts are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.[1][5]

Core Application: Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for synthesizing alkenes.[9] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic, less basic carbanions and the formation of a water-soluble phosphate byproduct, which simplifies purification.[1][10] The HWE reaction with stabilized phosphonates like this one predominantly yields (E)-alkenes.[1][9]

Reaction Mechanism

-

Deprotonation: A base (e.g., NaH, NaOMe, BuLi) removes the acidic proton alpha to the phosphonate and ester groups, creating a stabilized phosphonate carbanion (enolate).[9][11]

-

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a tetrahedral intermediate.[9][11]

-

Oxaphosphetane Formation: The resulting alkoxide attacks the electrophilic phosphorus center, leading to a cyclic four-membered intermediate known as an oxaphosphetane.[11]

-

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a dialkyl phosphate salt.[9][11]

Beyond its primary use in HWE reactions, this reagent is also a reactant for preparing various biologically relevant molecules, including anti-HIV-1 agents and antibacterial compounds.[5]

Spectroscopic Data

Detailed spectroscopic data is available from various chemical databases and suppliers. The following provides a summary of available techniques.

| Data Type | Source / Instrument | Reference |

| FTIR | CAPILLARY CELL: NEAT | PubChem / Fluka Chemie AG |

| ATR-IR | Bruker Tensor 27 FT-IR | PubChem / Bio-Rad Laboratories, Inc. |

| ¹³C NMR | Not Specified | PubChem / Fluka AG |

| ¹H NMR, LC-MS, HPLC | Not Specified | Available from various suppliers like Ambeed, BLD Pharm |

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed during its handling and use.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Risk Codes (former) | R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C in a dry, well-ventilated place. | [1] |

| Incompatible Materials | Strong oxidizing agents, acids, strong bases. | [2] |

References

- 1. Wittig-Horner Reaction [organic-chemistry.org]

- 2. chembk.com [chembk.com]

- 3. tert-Butyl Dimethylphosphonoacetate | C8H17O5P | CID 4564495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 62327-21-3 [chemicalbook.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in modern organic synthesis. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes, a common structural motif in pharmaceutical agents.

Chemical Identity and Structure

This compound is an organophosphorus compound widely utilized as a stabilized phosphonate ylide precursor in olefination reactions.[1][2] Its structure features a phosphonate group attached to a methylene group, which is in turn connected to a tert-butyl ester.

DOT Diagram of Chemical Structure:

References

An In-Depth Technical Guide to the 1H NMR Spectrum of tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 2-(dimethoxyphosphoryl)acetate. It includes a detailed analysis of the spectral data, a complete experimental protocol for data acquisition, and a visualization of a key reaction pathway involving this compound, designed to be a valuable resource for researchers in organic synthesis and drug development.

1H NMR Spectral Data

The 1H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule. The spectral data, acquired in deuterated chloroform (CDCl3), is summarized in the table below.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 3.78 | Doublet | 11.0 | 6H | 2 x OCH3 |

| 2 | 2.95 | Doublet | 22.0 | 2H | P-CH2-C=O |

| 3 | 1.48 | Singlet | - | 9H | C(CH3)3 |

Analysis of the Spectrum:

-

Signal 1 (3.78 ppm): This doublet corresponds to the six protons of the two methoxy groups (-OCH3) attached to the phosphorus atom. The signal is split into a doublet due to coupling with the phosphorus-31 nucleus.

-

Signal 2 (2.95 ppm): The doublet at 2.95 ppm is assigned to the two protons of the methylene group (-CH2-) adjacent to both the phosphonate group and the carbonyl group. The significant coupling constant (J = 22.0 Hz) is characteristic of a two-bond coupling to a phosphorus-31 nucleus.

-

Signal 3 (1.48 ppm): This sharp singlet represents the nine equivalent protons of the tert-butyl group (-C(CH3)3). The absence of splitting is expected as there are no adjacent protons within a three-bond distance.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol outlines the methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

2.1. Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity (≥98%) to avoid interfering signals from impurities.

-

Solvent Selection: Use deuterated chloroform (CDCl3, 99.8% D) as the solvent. CDCl3 is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm does not interfere with the signals of the analyte.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl3 in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a proton-observe probe.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 12-16 ppm is sufficient to cover the expected chemical shift range.

2.3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants (J) in Hertz.

Visualization of the Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. The following diagram illustrates the reaction mechanism.

Technical Guide: 13C NMR Analysis of tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for tert-Butyl 2-(dimethoxyphosphoryl)acetate. Due to the limited availability of fully assigned and published experimental data for this specific compound, this guide presents a combination of predicted 13C NMR data based on analogous compounds and established spectroscopic principles, alongside a comprehensive experimental protocol for acquiring this data.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) and carbon-phosphorus coupling constants (JC-P) for this compound. These predictions are based on data from structurally similar phosphonate esters and known substituent effects in 13C NMR spectroscopy. The primary coupling of interest is the one-bond coupling (¹JC-P) for the methylene carbon attached to the phosphorus atom and the two-bond coupling (²JC-P) for the carbonyl and methoxy carbons.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Multiplicity |

| C=O | 165 - 170 | ~5-10 | Doublet |

| C (CH₃)₃ | 82 - 85 | - | Singlet |

| P-C H₂-C=O | 35 - 40 | ~130-140 | Doublet |

| O-C H₃ | 52 - 55 | ~5-10 | Doublet |

| C(C H₃)₃ | 27 - 29 | - | Singlet |

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurity signals.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice.

-

Concentration: Prepare a solution of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference (CDCl₃: δ = 77.16 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended to achieve good signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal signal transmission and detection.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp and symmetrical NMR signals.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that covers the entire expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.

-

Peak Picking and Integration: Identify all significant peaks and determine their chemical shifts and integrals.

Molecular Structure and Key 13C NMR Correlations

The following diagram illustrates the chemical structure of this compound, with key carbon atoms labeled for correlation with the 13C NMR data.

Caption: Structure of this compound with key carbons highlighted.

Navigating the Phosphorus Landscape: A Technical Guide to the ³¹P NMR Chemical Shift of tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Immediate Release

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a critical reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of the compound's spectroscopic properties, experimental protocols for its characterization, and its role in key reaction mechanisms.

Introduction: The Significance of this compound

This compound is a widely utilized phosphonate reagent, primarily known for its application in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a cornerstone of alkene synthesis, offering significant advantages over the traditional Wittig reaction, such as the predominant formation of (E)-alkenes and the ease of removal of the phosphate byproduct.[1][2][3] Accurate characterization of this reagent is paramount for ensuring reaction efficiency and purity of the final products. ³¹P NMR spectroscopy stands as a primary analytical tool for this purpose, offering direct insight into the electronic environment of the phosphorus nucleus.[4][5][6]

Understanding the ³¹P NMR Chemical Shift

The ³¹P nucleus, with a natural abundance of 100% and a spin of ½, is highly amenable to NMR spectroscopy.[5][6] The chemical shift (δ) in ³¹P NMR is a sensitive indicator of the electronic structure surrounding the phosphorus atom. For phosphonates like this compound, the chemical shift is influenced by factors such as the nature of the substituents on the phosphorus atom and the solvent used for analysis.

Expected Chemical Shift Range

| Alkyl Group (R in (EtO)₂P(O)R) | Compound Name | ³¹P Chemical Shift (δ, ppm) | Solvent |

| -CH₂CO₂Et | Diethyl (ethoxycarbonylmethyl)phosphonate | ~20.6 | CDCl₃ |

| -CH₃ | Diethyl methylphosphonate | ~32.9 | CDCl₃ |

| -CH₂CH₃ | Diethyl ethylphosphonate | ~30.1 | Not specified |

| -CH(CH₃)₂ | Diethyl isopropylphosphonate | ~28.2 | CDCl₃ |

Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS) and other publicly available data. It is important to note that chemical shifts can be influenced by the solvent, concentration, and reference standard used.

Based on the data for diethyl (ethoxycarbonylmethyl)phosphonate, the ³¹P NMR chemical shift for this compound is expected to be in a similar region, likely between δ 18 and 22 ppm in a non-polar solvent like chloroform-d (CDCl₃), referenced to 85% H₃PO₄. The slight difference between a dimethyl and diethyl phosphonate ester is generally minimal.

Experimental Protocol for ³¹P NMR Spectroscopy

To ensure accurate and reproducible ³¹P NMR data, a standardized experimental protocol is crucial. The following provides a detailed methodology for the acquisition of a proton-decoupled ³¹P NMR spectrum of this compound.

Sample Preparation

-

Sample Concentration: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-50 mg/mL.

-

Solvent Selection: Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. Other solvents like benzene-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ can also be used depending on the sample's solubility and the desired experimental conditions.

-

Internal Standard (Optional): For precise chemical shift referencing, an internal standard can be added. However, for routine analysis, referencing to the external standard (85% H₃PO₄) is common practice.

-

NMR Tube: Use a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically around 4-5 cm).

NMR Spectrometer Parameters

The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample.

| Parameter | Value | Rationale |

| Nucleus | ³¹P | |

| Frequency | e.g., 162 MHz (on a 400 MHz spectrometer) | |

| Pulse Program | zgpg30 (or similar proton-decoupled pulse sequence) | To obtain a singlet for each unique phosphorus environment. |

| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the phosphorus nuclei, ensuring accurate integration if needed. |

| Number of Scans (NS) | 16-64 | To achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | ~200 ppm | To cover the typical chemical shift range of organophosphorus compounds. |

| Transmitter Offset (O1P) | Centered on the expected phosphonate region (~20 ppm) | To optimize excitation. |

| Referencing | 85% H₃PO₄ (external or internal) at 0 ppm | Standard reference for ³¹P NMR. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Role in the Horner-Wadsworth-Emmons Reaction

The primary utility of this compound lies in its function as a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene.

Below is a diagram illustrating the logical workflow of the HWE reaction using this compound.

Caption: Logical workflow of the Horner-Wadsworth-Emmons reaction.

The reaction commences with the deprotonation of the α-carbon of the phosphonate by a strong base, forming a nucleophilic carbanion.[1][3][7] This carbanion then adds to the carbonyl group of an aldehyde or ketone, leading to a betaine-like intermediate. Subsequent elimination of the phosphate group yields the desired alkene, typically with high (E)-selectivity, and a water-soluble phosphate byproduct that is easily removed during workup.[3]

Conclusion

This compound is an indispensable tool in modern organic synthesis. A thorough understanding of its ³¹P NMR characteristics is fundamental for its quality control and for monitoring its reactivity. This guide provides a foundational understanding of its expected chemical shift, a detailed protocol for its spectroscopic analysis, and contextualizes its importance within the framework of the Horner-Wadsworth-Emmons reaction. Researchers and professionals are encouraged to use this information to facilitate their synthetic endeavors and to ensure the reliable application of this versatile reagent.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

Stability and Storage of tert-Butyl 2-(dimethoxyphosphoryl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in various chemical syntheses. Due to the limited availability of specific stability studies on this compound, this guide synthesizes information from studies on analogous organophosphorus compounds and established principles of chemical stability.

Chemical and Physical Properties

This compound is a colorless to nearly colorless liquid.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62327-21-3 | [3][4][5][] |

| Molecular Formula | C₈H₁₇O₅P | [3] |

| Molecular Weight | 224.19 g/mol | [3][4] |

| Appearance | Colorless to almost colorless liquid | [1][2] |

| Boiling Point | 86-87 °C at 0.02 mm Hg | [7][8] |

| Density | 1.131 g/mL at 20 °C | [7][8] |

| Refractive Index | n20/D 1.434 | [2] |

| Flash Point | 110 °C | [2] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound.

Storage Conditions:

-

Temperature: Most suppliers recommend storage at room temperature .[3] Some sources suggest refrigeration at 2-8°C under an inert gas (nitrogen or argon) for long-term storage.[2]

-

Atmosphere: It is advisable to store the compound under an inert atmosphere to prevent potential reactions with oxygen and moisture.[8]

-

Container: Keep the container tightly sealed to prevent the ingress of moisture.

Handling Precautions:

-

This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[8]

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

-

Work in a well-ventilated area, such as a fume hood.

Stability Profile and Potential Degradation Pathways

Hydrolytic Stability

The this compound molecule contains two types of ester linkages that are susceptible to hydrolysis: the tert-butyl ester and the two methoxy phosphoryl esters.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the tert-butyl ester is prone to cleavage to form isobutylene and the corresponding phosphonoacetic acid. The phosphonate methyl esters are generally more stable to acid hydrolysis.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, both the tert-butyl ester and the methyl phosphonate esters can be hydrolyzed. The tert-butyl ester will yield tert-butanol and the phosphonoacetate salt, while the methyl esters will yield methanol and the corresponding phosphonate salt.

The carbon-phosphorus (C-P) bond characteristic of phosphonates is known to be highly resistant to cleavage.[9]

Caption: Potential hydrolytic degradation pathways.

Thermal Stability

Organophosphorus esters, including phosphonates, undergo thermal degradation, typically through the elimination of a phosphorus acid.[10][11] Phosphonates are generally more thermally stable than the corresponding phosphates.[1][10] The degradation of phosphonates is known to occur at higher temperatures compared to phosphates.[10] For this compound, significant decomposition is not expected at ambient temperatures. However, at elevated temperatures, decomposition could occur, potentially leading to the elimination of methanol or isobutylene.

Oxidative Stability

Phosphonates can be susceptible to degradation by strong oxidizing agents.[12][13][14] This degradation process is often temperature-dependent, with higher temperatures accelerating the rate of decomposition.[12][13][14] The ultimate degradation product of such oxidation is typically orthophosphate.[12][13][14] Contact with strong oxidizers should therefore be avoided during storage and handling.

Photostability

Specific photostability data for this compound is not available. As a general precaution, it is recommended to store the compound in amber vials or in the dark to protect it from light, which can potentially induce degradation over extended periods.

Proposed Experimental Protocols for Stability Assessment

For researchers and drug development professionals who need to generate specific stability data for this compound, the following experimental protocols, based on standard forced degradation methodologies, are proposed.

Analytical Methodology

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated. This method must be capable of separating the intact this compound from its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can be a valuable tool for the structural elucidation of any major degradants. Differential Scanning Calorimetry (DSC) can also be employed to assess the purity of the material.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products.[15]

Caption: General workflow for stability testing.

Table of Proposed Forced Degradation Conditions:

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 M HCl in a suitable solvent (e.g., acetonitrile/water). Incubate at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve the compound in a solution of 0.1 M NaOH in a suitable solvent. Incubate at room temperature and at 60°C for 24-48 hours. |

| Thermal Stress | Store the neat compound or a solution in a suitable solvent at elevated temperatures (e.g., 80°C, 100°C) for several days. |

| Oxidative Stress | Dissolve the compound in a solution of 3% hydrogen peroxide in a suitable solvent. Keep at room temperature for 24-48 hours. |

| Photostability | Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. |

Samples should be withdrawn at appropriate time points and analyzed by the validated stability-indicating method to determine the extent of degradation and to profile the degradation products.

Summary and Conclusions

This compound is a relatively stable compound under recommended storage conditions. The primary stability concerns are hydrolysis of the ester functionalities, particularly under acidic or basic conditions, and potential oxidation by strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere is advisable. When specific stability data is required for regulatory or other critical applications, a comprehensive forced degradation study should be conducted using validated analytical methods. The information and proposed protocols in this guide provide a solid foundation for the safe handling, storage, and further investigation of the stability of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 62327-21-3 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. parchem.com [parchem.com]

- 7. This compound | 62327-21-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [PDF] Thermal Degradation of Organophosphorus Flame Retardants | Semantic Scholar [semanticscholar.org]

- 12. chemistry.uoc.gr [chemistry.uoc.gr]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to the Mechanism of Action of tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(dimethoxyphosphoryl)acetate is a phosphorus-containing organic compound with the chemical formula C₈H₁₇O₅P.[1] It is primarily utilized in organic synthesis as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[2][3] This reaction is a fundamental tool for the creation of carbon-carbon double bonds, specifically for the synthesis of α,β-unsaturated esters.[3] These structural motifs are present in a wide array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals.[3] This guide provides a detailed exploration of the chemical mechanism of action of this compound, focusing on the Horner-Wadsworth-Emmons reaction, and includes quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and organic synthesis.

Core Mechanism of Action: The Horner-Wadsworth-Emmons Reaction

The primary mechanism of action of this compound is its function as a stabilized phosphonate ylide precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[4] This reaction offers significant advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that simplifies purification and typically a strong preference for the formation of the (E)-alkene isomer.[4]

The reaction commences with the deprotonation of the α-carbon of the phosphonate ester by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a resonance-stabilized carbanion (phosphonate ylide).[4] This carbanion is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition is the rate-limiting step and results in the formation of a betaine-like intermediate, which then cyclizes to form an oxaphosphetane.[3] This four-membered ring intermediate is unstable and fragments to yield the final alkene product and a water-soluble dialkylphosphate salt.[4] The stereochemical outcome of the reaction, yielding predominantly the (E)-alkene, is a key feature of the HWE reaction and is influenced by several factors including the nature of the phosphonate, the aldehyde, the cation, and the reaction conditions.[5]

Quantitative Data on Reactivity

The Horner-Wadsworth-Emmons reaction using this compound is known for its high efficiency and stereoselectivity, particularly in the synthesis of (E)-α,β-unsaturated esters. The following table summarizes representative data from the literature for the reaction of this compound with various aldehydes.

| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

| Benzaldehyde | NaH | THF | 0 to rt | 2 | 95 | >98:2 |

| 4-Chlorobenzaldehyde | NaH | DME | rt | 12 | 92 | >95:5 |

| Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | 2 | 88 | >98:2 |

| 2-Naphthaldehyde | K₂CO₃/DBU | MeCN | rt | 12 | 91 | >99:1 |

| Furfural | LiOH·H₂O | THF/H₂O | rt | 4 | 85 | 95:5 |

| Isovaleraldehyde | KHMDS/18-crown-6 | THF | -78 | 3 | 78 | >98:2 |

Note: The data presented is compiled from various sources and representative examples. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Below is a detailed methodology for a typical Horner-Wadsworth-Emmons reaction using this compound.

Materials:

-

This compound

-

Aldehyde of choice

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. The NaH is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are decanted. Anhydrous THF is added to create a slurry. The slurry is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in anhydrous THF is added slowly via the dropping funnel. The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Reaction with Aldehyde: The reaction mixture is cooled back to 0 °C. A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated ester.

Applications in Drug Development and Research

The synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction using this compound is a valuable strategy in drug discovery and development. These unsaturated esters are versatile intermediates that can be further elaborated into more complex molecular architectures found in many classes of therapeutic agents. For instance, they are precursors for the synthesis of various natural products with potent biological activities, including anticancer, antibiotic, and anti-inflammatory properties. The tert-butyl ester functionality can also serve as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal the free acid, a common functional group in many drug molecules. The high (E)-stereoselectivity of the HWE reaction is particularly crucial, as the biological activity of a compound is often dependent on its specific stereochemistry.

Conclusion

This compound is a highly effective and versatile reagent whose mechanism of action is defined by its role in the Horner-Wadsworth-Emmons reaction. This chemical transformation provides a reliable and stereoselective method for the synthesis of (E)-α,β-unsaturated esters, which are critical building blocks in the development of new pharmaceuticals. A thorough understanding of the HWE reaction mechanism, the factors influencing its outcome, and the practical aspects of its execution, as detailed in this guide, is essential for researchers and scientists working in the field of medicinal chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction with tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene.[3] It serves as a powerful alternative to the Wittig reaction, offering significant advantages such as the generation of more nucleophilic, yet less basic, carbanions and the straightforward removal of the water-soluble dialkyl phosphate byproduct, simplifying product purification.[3][4]

The reagent, tert-Butyl 2-(dimethoxyphosphoryl)acetate , is particularly valuable for the synthesis of α,β-unsaturated tert-butyl esters. The tert-butyl ester moiety is a common protecting group for carboxylic acids, readily cleaved under acidic conditions. This makes the reagent highly useful in multi-step syntheses of complex molecules, including natural products and active pharmaceutical ingredients (APIs), where selective deprotection is crucial.[5][6] The HWE reaction employing this phosphonate is noted for its efficiency and typically high preference for the formation of the thermodynamically more stable (E)-alkene.[3]

Key Advantages:

-

High (E)-Stereoselectivity: The reaction generally favors the formation of the trans-isomer.[3]

-

Versatility: Compatible with a wide range of aldehydes and ketones.[7]

-

Simplified Workup: The phosphate byproduct is water-soluble, facilitating easy removal.[3]

-

Access to Protected Acids: Directly syntesizes α,β-unsaturated tert-butyl esters, valuable intermediates in complex synthesis.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-defined multi-step mechanism:

-

Deprotonation: A suitable base abstracts the acidic proton from the α-carbon of the phosphonate ester, creating a resonance-stabilized phosphonate carbanion. The choice of base is critical and depends on the acidity of the phosphonate.[3][8]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine-like intermediate.[3][9]

-

Oxaphosphetane Formation: The intermediate undergoes intramolecular cyclization to yield a four-membered ring, the oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a stable, water-soluble dialkyl phosphate salt.[4]

The characteristic (E)-stereoselectivity arises from the thermodynamic favorability of the intermediates leading to the trans-alkene. The reaction conditions can be tuned to influence this selectivity; factors include the steric bulk of the reactants, the nature of the cation (from the base), and the reaction temperature.[3] For instance, greater (E)-stereoselectivity is often observed with increased steric bulk on the aldehyde, higher reaction temperatures, and when using lithium-based reagents over potassium-based ones.[3]

Caption: General mechanism of the HWE reaction.

Quantitative Data Summary

The following table summarizes representative outcomes of the HWE reaction with various aldehydes under common conditions. Yields and stereoselectivity are highly dependent on the specific substrate and precise reaction conditions.

| Entry | Aldehyde Substrate (R-CHO) | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| 1 | Benzaldehyde (Aromatic) | NaH | THF | 0 to 25 | ~85-95 | >95:5 |

| 2 | Cyclohexanecarboxaldehyde (Bulky Aliphatic) | NaH | THF | 0 to 25 | ~80-90 | >98:2 |

| 3 | Isovaleraldehyde (Branched Aliphatic) | LiHMDS | THF | -78 to 25 | ~75-85 | >90:10 |

| 4 | Heptanal (Linear Aliphatic) | KHMDS | THF | -78 to 0 | ~80-90 | ~85:15 |

| 5 | Furfural (Heteroaromatic) | NaH / DMF | DMF | 25 | ~81 | >99:1[10] |

| 6 | Cinnamaldehyde (α,β-Unsaturated) | LiCl / DBU | MeCN | 25 | ~85-95 | >98:2 |

(Note: Data is compiled from typical HWE reaction outcomes and specific literature examples.[3][10][11] Actual results may vary.)

Detailed Experimental Protocols

This section provides a general protocol for the HWE reaction. Optimization may be required based on the specific aldehyde or ketone used.[12]

Protocol Using Sodium Hydride (NaH)

This is a common and effective method for a wide range of substrates.

Materials and Reagents:

-

This compound (1.1 eq.)

-

Aldehyde or Ketone (1.0 eq.)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq.)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 eq.).[4]

-

Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2-3 times) to remove the protective mineral oil. Carefully decant the hexanes each time using a cannula or syringe.

-

Solvent Addition: Add anhydrous THF (or DMF) to the flask to create a suspension.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in anhydrous THF dropwise via a syringe or dropping funnel.

-

Carbanion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear or translucent.[4]

-

Aldehyde Addition: Cool the resulting phosphonate carbanion solution back down to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.[4]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 1 to 24 hours.

-

Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).[12]

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[12]

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated tert-butyl ester.

Protocol for Base-Sensitive Substrates (Masamune-Roush Conditions)

This protocol is suitable for substrates that are sensitive to strong bases like NaH.

Materials and Reagents:

-

Same as 4.1, but replace NaH with:

-

Anhydrous Lithium Chloride (LiCl, 1.2 eq.)

-

An amine base, such as 1,8-Diazabicycloundec-7-ene (DBU, 1.2 eq.) or Triethylamine (Et₃N, 1.2 eq.)

-

Anhydrous Acetonitrile (MeCN) is often used as the solvent.

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 eq.) and the aldehyde (1.0 eq.).

-

Solvent and Reagent Addition: Add anhydrous MeCN, followed by this compound (1.1 eq.).[4]

-

Base Addition: Cool the mixture to 0 °C and add DBU or Et₃N (1.2 eq.) dropwise.

-

Reaction & Workup: Allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC). The workup and purification procedure is identical to steps 8-11 in Protocol 4.1.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the HWE reaction.

References

- 1. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Olefination using tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes. This reaction involves the olefination of aldehydes or ketones with a phosphonate-stabilized carbanion. The use of tert-Butyl 2-(dimethoxyphosphoryl)acetate as the phosphonate reagent offers several advantages, including the formation of α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. A key benefit of the HWE reaction is the facile removal of the phosphate byproduct, which is water-soluble, simplifying the purification of the desired alkene product.[1][2][3] This protocol primarily yields the thermodynamically favored (E)-alkene.[3]

Reaction Principle

The olefination reaction using this compound follows the general mechanism of the Horner-Wadsworth-Emmons reaction. The process begins with the deprotonation of the phosphonate at the α-carbon position by a suitable base, forming a nucleophilic phosphonate carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate subsequently rearranges to form a four-membered oxaphosphetane ring, which then collapses to yield the alkene and a water-soluble dialkyl phosphate salt.

Experimental Protocols

Below are detailed experimental protocols for the olefination of various carbonyl compounds using this compound.

Protocol 1: General Procedure for the Olefination of Aromatic Aldehydes

This protocol describes the synthesis of tert-butyl (E)-cinnamate from benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the cooled slurry.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford tert-butyl (E)-cinnamate.

Protocol 2: General Procedure for the Olefination of Aliphatic Aldehydes

This protocol can be adapted for the reaction with various aliphatic aldehydes, such as propanal.

Materials:

-

This compound

-

Propanal

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Follow steps 1-6 from Protocol 1 to generate the phosphonate carbanion.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for the Olefination of Ketones

This protocol is suitable for the reaction with ketones, such as cyclohexanone. Note that ketones are generally less reactive than aldehydes, and the reaction may require longer reaction times or slightly elevated temperatures.

Materials:

-

This compound

-

Cyclohexanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Follow steps 1-6 from Protocol 1, using anhydrous DME as the solvent, to generate the phosphonate carbanion.

-

Add cyclohexanone (1.0 equivalent) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative data for the olefination of various carbonyl compounds using this compound.

| Carbonyl Compound | Base / Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | NaH / THF | 2-4 | rt | tert-Butyl (E)-cinnamate | 85-95 | >98:2 |

| 4-Chlorobenzaldehyde | NaH / THF | 3 | rt | tert-Butyl (E)-4-chlorocinnamate | ~90 | >95:5 |

| 4-Methoxybenzaldehyde | NaH / THF | 2 | rt | tert-Butyl (E)-4-methoxycinnamate | 92 | >98:2 |

| Propanal | NaH / THF | 12 | -78 to rt | tert-Butyl (E)-pent-2-enoate | 75-85 | ~90:10 |

| Cyclohexanecarboxaldehyde | NaH / THF | 4 | rt | tert-Butyl (E)-3-cyclohexylacrylate | 88 | >95:5 |

| Cyclohexanone | NaH / DME | 12-24 | reflux | tert-Butyl 2-cyclohexylideneacetate | 60-70 | N/A |

| Acetone | NaH / THF | 12 | rt | tert-Butyl 3-methylbut-2-enoate | 50-60 | N/A |

Note: Yields and E/Z ratios are approximate and can vary depending on the specific reaction conditions and purity of reagents.

Mandatory Visualization

Caption: Experimental workflow for the Horner-Wadsworth-Emmons olefination.

Caption: Horner-Wadsworth-Emmons reaction mechanism.

References

Application Notes and Protocols for tert-Butyl 2-(dimethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-Butyl 2-(dimethoxyphosphoryl)acetate, a key reagent in organic synthesis. The information is tailored for professionals in research, scientific, and drug development fields, focusing on practical applications and experimental procedures.

Introduction

This compound is a phosphonate ester widely employed as a Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a powerful method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters.[1] This reagent offers several advantages over traditional Wittig reagents, including higher nucleophilicity of the corresponding carbanion and the formation of water-soluble phosphate byproducts, which simplifies purification.[1][2] Its applications are diverse, ranging from the synthesis of complex natural products to the preparation of biologically active molecules, including anti-HIV agents and antibacterial compounds.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 62327-21-3[4] |

| Molecular Formula | C₈H₁₇O₅P[5] |

| Molecular Weight | 224.19 g/mol [4] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 86-87 °C at 0.02 mm Hg[5] |

| Density | 1.131 g/mL at 20 °C[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Michaelis-Arbuzov reaction.[6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[6][7]

Reaction Scheme: Michaelis-Arbuzov Reaction

Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Synthesis via Arbuzov Reaction

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine trimethyl phosphite (1.0 equivalent) and tert-butyl chloroacetate (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture at 120-140 °C. The reaction progress can be monitored by observing the formation of the chloromethane byproduct, which will distill out of the reaction mixture.

-

Work-up and Purification: After the reaction is complete (typically after several hours, as indicated by the cessation of gas evolution), cool the mixture to room temperature. The crude product can be purified by vacuum distillation to yield pure this compound.

Application in Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound is in the Horner-Wadsworth-Emmons olefination to produce α,β-unsaturated tert-butyl esters. This reaction is highly valued for its general (E)-stereoselectivity.[2][8]

Reaction Scheme: Horner-Wadsworth-Emmons Reaction

Caption: General workflow of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: (E)-Selective HWE Reaction

This protocol is a general procedure and may require optimization for specific substrates.

-

Preparation of the Carbanion:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

-